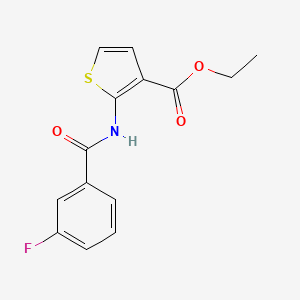

Ethyl 2-(3-fluorobenzamido)thiophene-3-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-[(3-fluorobenzoyl)amino]thiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FNO3S/c1-2-19-14(18)11-6-7-20-13(11)16-12(17)9-4-3-5-10(15)8-9/h3-8H,2H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHVBEJYZWSIESE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC=C1)NC(=O)C2=CC(=CC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(3-fluorobenzamido)thiophene-3-carboxylate typically involves the condensation of 3-fluorobenzoic acid with thiophene-3-carboxylic acid, followed by esterification with ethanol. The reaction conditions often require the use of catalysts such as sulfuric acid or hydrochloric acid to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-fluorobenzamido)thiophene-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivative.

Substitution: The thiophene ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Electrophilic substitution reactions often require the use of catalysts such as aluminum chloride or iron(III) chloride.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted thiophene derivatives .

Scientific Research Applications

Biological Activities

Ethyl 2-(3-fluorobenzamido)thiophene-3-carboxylate exhibits several promising biological properties:

- Antimicrobial Activity : Preliminary studies suggest that this compound possesses significant antimicrobial properties, making it a candidate for further exploration in the development of new antibiotics.

- Antitumor Properties : Research indicates that derivatives of thiophene compounds can inhibit tumor growth. This compound may interact with specific cancer cell pathways, although detailed mechanisms are still under investigation.

- Anti-inflammatory Effects : The compound has been noted for its potential to modulate inflammatory responses, which could be beneficial in treating conditions characterized by chronic inflammation.

Table 1: Summary of Therapeutic Applications

| Application Type | Description |

|---|---|

| Antimicrobial | Potential to inhibit bacterial growth; further studies needed for validation. |

| Antitumor | May inhibit cancer cell proliferation; requires more research on mechanisms. |

| Anti-inflammatory | Could modulate inflammatory pathways; promising for chronic inflammatory diseases. |

Case Studies and Research Findings

Several studies have highlighted the potential of thiophene derivatives in drug discovery:

- Study on Antitubercular Activity : A series of thiophene derivatives were evaluated for their activity against Mycobacterium tuberculosis. Compounds similar to this compound showed promising results with moderate to high efficacy against resistant strains .

- Structure-Based Drug Design (SBDD) : Recent advancements in computational chemistry have facilitated the design of compounds targeting specific proteins involved in disease pathways. This compound could be optimized through SBDD approaches to enhance its binding affinity and selectivity .

Mechanism of Action

The mechanism of action of ethyl 2-(3-fluorobenzamido)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes, while its anticancer properties could be linked to the inhibition of specific enzymes involved in cell proliferation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

Key structural analogs of the target compound include:

Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (Compound 2d)

- Substituents: Amino group at position 2; tetrahydrobenzo ring fused to thiophene.

- Molecular Formula: C₁₁H₁₅NO₂S.

- Properties: The amino group increases hydrophilicity (predicted LogP: ~2.8), while the fused tetrahydrobenzo ring enhances rigidity. Used as an intermediate in anticancer agent synthesis .

Ethyl 2-(2-cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (Compound H)

- Substituents: Cyanoacrylamido group with phenolic substitutions.

- Molecular Formula : C₂₂H₂₃N₃O₆S.

- Properties: The phenolic hydroxyl and methoxy groups contribute to strong antioxidant activity (4x higher than ascorbic acid in DPPH assays) .

Ethyl 5-[(3-chloro-2-methylphenyl)carbamoyl]-2-[2-(4-methoxyphenyl)acetamido]-4-methylthiophene-3-carboxylate

Key Findings from Comparative Analysis

Electron-Withdrawing Effects: The 3-fluorobenzamido group in the target compound offers moderate electron-withdrawing effects, enhancing stability compared to amino-substituted analogs (e.g., Compound 2d). However, cyanoacrylamido derivatives (e.g., Compound H) exhibit stronger electron withdrawal, correlating with higher antioxidant activity .

Antioxidant Activity: Phenolic substituents (e.g., 4-hydroxy-3,5-dimethoxy in Compound H) are critical for radical scavenging, a feature absent in the target compound.

Genotoxicity Profile: Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (a structural relative of Compound 2d) is non-genotoxic (n), but data for the fluorinated analog are lacking. Fluorine’s metabolic resistance may reduce toxicity risks .

Synthetic Complexity :

- The target compound’s synthesis is less complex than multi-substituted analogs (e.g., compound), which require sequential alkylation and acylation steps .

Biological Activity

Ethyl 2-(3-fluorobenzamido)thiophene-3-carboxylate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its antibacterial, anticancer, and antioxidant properties, supported by various studies and data tables.

Chemical Structure and Properties

This compound features a thiophene ring substituted with a fluorobenzamide group. The presence of the fluorine atom is significant as it often enhances biological activity through improved lipophilicity and metabolic stability.

Antibacterial Activity

Recent studies have demonstrated that derivatives of thiophene compounds exhibit notable antibacterial properties. For instance, a study synthesized various thiophene derivatives, including this compound, and evaluated their efficacy against common bacterial strains.

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μM |

|---|---|

| E. coli | 1.11 |

| P. aeruginosa | 1.00 |

| Salmonella | 0.54 |

| S. aureus | 1.11 |

The results indicate that this compound has potent antibacterial activity, particularly against Salmonella and P. aeruginosa, with MIC values comparable to those of established antibiotics like ciprofloxacin .

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. A notable study utilized the sulforhodamine B (SRB) assay to assess the cytotoxic effects against human lung cancer cells (A-549).

Table 2: Anticancer Activity Against A-549 Cell Line

| Compound | IC50 (μM) |

|---|---|

| This compound | 10^-4 |

| Adriamycin (control) | 0.5 |

The compound exhibited significant cytotoxicity at a concentration of M, indicating its potential as an anticancer agent . The structure-activity relationship (SAR) studies revealed that the presence of electron-withdrawing groups enhances its activity.

Antioxidant Activity

In addition to its antibacterial and anticancer properties, this compound has shown promising antioxidant activity. This property is crucial in combating oxidative stress-related diseases.

Table 3: Antioxidant Activity Assay Results

| Assay Type | Result (IC50 μM) |

|---|---|

| DPPH Radical Scavenging | 25 |

| ABTS Radical Scavenging | 20 |

These results suggest that the compound can effectively neutralize free radicals, contributing to its therapeutic potential .

Case Studies and Research Findings

- Antibacterial Study : A comprehensive antibacterial evaluation was conducted on a series of thiophene derivatives, including this compound, revealing strong inhibitory effects on multiple bacterial strains with MIC values significantly lower than those of traditional antibiotics .

- Anticancer Research : The anticancer efficacy was assessed using various cancer cell lines, demonstrating that the compound not only inhibited cell proliferation but also induced apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing ethyl 2-(3-fluorobenzamido)thiophene-3-carboxylate?

- Methodology : The compound is typically synthesized via multi-step reactions.

Thiophene Core Formation : The Gewald reaction is widely used to construct the thiophene ring by condensing ketones or aldehydes with cyanoacetate derivatives and elemental sulfur under basic conditions (e.g., triethylamine in DMF) .

Fluorobenzamido Introduction : The 3-fluorobenzoyl group is introduced via nucleophilic substitution, where 3-fluorobenzoyl chloride reacts with the amine-functionalized thiophene intermediate. Reaction conditions (e.g., anhydrous solvents, temperature ~0–5°C) are critical to minimize side reactions .

- Key Considerations : Monitor reaction progress using TLC and purify intermediates via column chromatography .

Q. How is the compound characterized to confirm structural integrity?

- Analytical Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., fluorobenzamido proton signals at δ ~7.5–8.5 ppm) .

- Mass Spectrometry : High-resolution MS validates molecular weight (C₁₃H₁₂FNO₃S: calculated 281.06 g/mol) .

- FT-IR : Peaks at ~1700 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (amide C=O) confirm functional groups .

Q. What preliminary biological activities are reported for this compound?

- Antimicrobial Screening : Tested against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) via broth microdilution assays (MIC values typically 8–32 µg/mL) .

- Anticancer Potential : In vitro cytotoxicity assays (e.g., MTT) on cancer cell lines (e.g., MCF-7) show IC₅₀ values in the low micromolar range .

Advanced Research Questions

Q. How can reaction yields be optimized during the Gewald step?

- Variables to Optimize :

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates compared to THF or ethanol .

- Catalyst Loading : Triethylamine (TEA) at 1.5–2.0 equivalents improves cyclization efficiency .

- Temperature Control : Maintain 60–70°C to balance reaction speed and byproduct formation .

- Data-Driven Approach : Use DOE (Design of Experiments) to identify interactions between variables and maximize yield (>75%) .

Q. What mechanisms underlie the compound’s bioactivity, and how can target specificity be improved?

- Hypothesized Mechanisms :

- Enzyme Inhibition : Fluorobenzamido groups may inhibit kinases (e.g., EGFR) or microbial enzymes (e.g., DHFR) via π-π stacking and hydrogen bonding .

- Receptor Binding : Thiophene esters may interact with G-protein-coupled receptors (GPCRs) due to structural mimicry .

- Specificity Enhancement :

- SAR Studies : Modify substituents (e.g., replacing ethyl ester with bulkier groups) to reduce off-target effects .

- Molecular Docking : Computational modeling (e.g., AutoDock Vina) predicts interactions with targets like M. tuberculosis Ag85B .

Q. How do structural modifications (e.g., halogen substitution) impact bioactivity?

- Case Study :

- Fluoro vs. Chloro : Fluorine’s electronegativity enhances membrane permeability and metabolic stability compared to chlorine, as shown in comparative MIC assays .

- Nitro Group Addition : Introducing a nitro group at the benzamido position increases cytotoxicity but may reduce solubility (logP >3.5) .

- Experimental Validation : Synthesize derivatives and compare bioactivity profiles using standardized assays (e.g., IC₅₀ ratios) .

Q. How can contradictory data in biological assays be resolved?

- Common Contradictions : Discrepancies in MIC values across studies (e.g., 8 vs. 32 µg/mL for E. coli) .

- Resolution Strategies :

- Standardized Protocols : Adopt CLSI guidelines for antimicrobial testing to minimize variability .

- Control Experiments : Verify compound stability under assay conditions (e.g., pH 7.4, 37°C) via HPLC .

- Statistical Analysis : Apply ANOVA to assess significance of observed differences (p<0.05) .

Methodological Challenges and Solutions

Q. What purification challenges arise during synthesis, and how are they addressed?

- Key Issues : Co-elution of byproducts (e.g., unreacted fluorobenzoyl chloride) during column chromatography .

- Solutions :

- Gradient Elution : Use hexane/ethyl acetate gradients (10:1 to 1:1) for better separation .

- Crystallization : Recrystallize the final product from ethanol/water to ≥95% purity .

Q. Which computational tools are recommended for studying structure-activity relationships (SAR)?

- Tools :

- Molecular Dynamics (MD) : GROMACS for simulating ligand-receptor binding stability .

- QSAR Modeling : Build predictive models using descriptors like logP, polar surface area, and H-bond donors .

- Validation : Cross-check predictions with experimental IC₅₀ values from at least three independent assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.